molecular formula C6H16O7P2 B072541 diethoxyphosphoryl dimethyl phosphate CAS No. 1474-74-4

diethoxyphosphoryl dimethyl phosphate

Cat. No.: B072541
CAS No.: 1474-74-4
M. Wt: 262.13 g/mol
InChI Key: BEZLAYYFGVADSA-UHFFFAOYSA-N
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Description

diethoxyphosphoryl dimethyl phosphate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both dimethyl and diethyl groups attached to a pyrophosphate backbone, making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

diethoxyphosphoryl dimethyl phosphate can be synthesized through the reaction of dimethyl phosphate and diethyl phosphate under controlled conditions. The reaction typically involves the use of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the pyrophosphate linkage. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

In an industrial setting, the production of dimethyl diethyl pyrophosphate may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

diethoxyphosphoryl dimethyl phosphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form higher oxidation state phosphorus compounds.

    Reduction: Reduction reactions can convert it into lower oxidation state phosphorus compounds.

    Substitution: It can undergo nucleophilic substitution reactions where the dimethyl or diethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of organophosphorus compounds with different functional groups.

Scientific Research Applications

diethoxyphosphoryl dimethyl phosphate has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.

    Biology: It serves as a model compound for studying enzyme-catalyzed phosphorylation reactions.

    Medicine: Research is ongoing to explore its potential as a prodrug for delivering active phosphate groups in therapeutic applications.

    Industry: It is used in the production of flame retardants and plasticizers due to its ability to form stable phosphorus-containing polymers.

Mechanism of Action

The mechanism by which dimethyl diethyl pyrophosphate exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The pyrophosphate group can mimic the natural phosphate groups in biological systems, allowing it to participate in phosphorylation and dephosphorylation reactions. This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl phosphite: Another organophosphorus compound with similar reactivity but different substituents.

    Dimethyl phosphate: A simpler compound with only dimethyl groups attached to the phosphate backbone.

    Pyrophosphate: The parent compound without any organic substituents.

Uniqueness

diethoxyphosphoryl dimethyl phosphate is unique due to the presence of both dimethyl and diethyl groups, which confer distinct chemical properties and reactivity. This dual substitution allows for a broader range of chemical reactions and applications compared to its simpler counterparts.

Properties

CAS No.

1474-74-4

Molecular Formula

C6H16O7P2

Molecular Weight

262.13 g/mol

IUPAC Name

diethoxyphosphoryl dimethyl phosphate

InChI

InChI=1S/C6H16O7P2/c1-5-11-15(8,12-6-2)13-14(7,9-3)10-4/h5-6H2,1-4H3

InChI Key

BEZLAYYFGVADSA-UHFFFAOYSA-N

SMILES

CCOP(=O)(OCC)OP(=O)(OC)OC

Canonical SMILES

CCOP(=O)(OCC)OP(=O)(OC)OC

1474-74-4

Synonyms

Diphosphoric acid P1,P1-diethyl-P2,P2-dimethyl ester

Origin of Product

United States

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